5-Fluoro-n-(pyrrolidin-3-yl)pyridine-3-sulfonamide
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Overview
Description
5-Fluoro-n-(pyrrolidin-3-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring, a pyrrolidine ring attached to the nitrogen atom, and a sulfonamide group at the 3-position of the pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-n-(pyrrolidin-3-yl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of Pyrrolidine Derivative: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the fluorinated pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperature, and purification methods.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-n-(pyrrolidin-3-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or pyrrolidine derivatives.
Substitution: Formation of substituted pyridine or sulfonamide derivatives.
Scientific Research Applications
5-Fluoro-n-(pyrrolidin-3-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-n-(pyrrolidin-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the sulfonamide group contributes to its binding affinity. The pyrrolidine ring provides structural rigidity and influences the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-pyridinesulfonamide: Lacks the pyrrolidine ring, resulting in different biological activities.
N-(pyrrolidin-3-yl)pyridine-3-sulfonamide: Lacks the fluorine atom, affecting its chemical reactivity and biological properties.
Uniqueness
5-Fluoro-n-(pyrrolidin-3-yl)pyridine-3-sulfonamide is unique due to the combination of the fluorine atom, pyrrolidine ring, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-fluoro-N-pyrrolidin-3-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O2S/c10-7-3-9(6-12-4-7)16(14,15)13-8-1-2-11-5-8/h3-4,6,8,11,13H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQAHZBOSHSNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CN=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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